molecular formula C19H19N7O2S B12273689 3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B12273689
M. Wt: 409.5 g/mol
InChI Key: ITFHNMGVKFCCSJ-UHFFFAOYSA-N
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Description

3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including pyrazole, pyridazine, piperazine, and benzothiazole, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the pyrazole and pyridazine rings followed by their coupling with piperazine and benzothiazole moieties. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous solvents, catalysts like palladium or platinum, and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19N7O2S

Molecular Weight

409.5 g/mol

IUPAC Name

3-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C19H19N7O2S/c1-14-8-9-26(22-14)18-7-6-17(20-21-18)24-10-12-25(13-11-24)19-15-4-2-3-5-16(15)29(27,28)23-19/h2-9H,10-13H2,1H3

InChI Key

ITFHNMGVKFCCSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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